N-Methylhydroxylamine
Overview
Description
N-Methylhydroxylamine, also known as N-Hydroxymethanamine, is an organic compound with the chemical formula CH5NO. It is a derivative of hydroxylamine, where one of the hydrogen atoms in the amino group is replaced by a methyl group. This compound is an isomer of methoxyamine and aminomethanol. This compound is typically available as its hydrochloride salt due to its tendency to decompose into methane and azanone in an exothermic reaction .
Synthetic Routes and Reaction Conditions:
Electrochemical Reduction: this compound hydrochloride can be synthesized by the electrochemical reduction of nitromethane in hydrochloric acid using a copper anode and a graphite cathode.
Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of nitromethane using a palladium catalyst in the presence of sulfuric acid, which helps in stabilizing the this compound as it forms.
Industrial Production Methods:
Electrochemical Reduction: This method is preferred for industrial production due to its efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming various oxidation products depending on the conditions and reagents used.
Reduction: It can be reduced to form methylamine under specific conditions.
Substitution: this compound can participate in substitution reactions, where the hydroxylamine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for reduction reactions.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products:
Oxidation: Products can include nitroso compounds and nitro compounds.
Reduction: Methylamine is a common product.
Substitution: Depending on the substituent, various substituted hydroxylamines can be formed.
Scientific Research Applications
N-Methylhydroxylamine has a wide range of applications in scientific research:
Biology: this compound is employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Mechanism of Action
N-Methylhydroxylamine exerts its effects primarily through its role as a radical scavenger. It inhibits the bacterial ribonucleotide reductase enzyme by scavenging the tyrosyl free radical required for the enzyme’s catalytic process. This inhibition disrupts DNA synthesis and repair, making it an effective antibacterial agent .
Comparison with Similar Compounds
Methoxyamine: An isomer of N-Methylhydroxylamine, where the hydroxyl group is replaced by a methoxy group.
Aminomethanol: Another isomer, where the hydroxyl group is attached to the carbon atom instead of the nitrogen atom.
Uniqueness:
This compound vs. Methoxyamine: this compound has a hydroxyl group attached to the nitrogen atom, making it more reactive in certain biochemical assays compared to methoxyamine.
This compound vs. Aminomethanol: The positioning of the hydroxyl group in this compound allows it to participate in different types of chemical reactions, making it more versatile in synthetic applications.
This compound stands out due to its unique reactivity and wide range of applications in various fields, from chemistry to medicine.
Properties
IUPAC Name |
N-methylhydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5NO/c1-2-3/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQCSJYYDADLCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
4229-44-1 (hydrochloride) | |
Record name | N-Methylhydroxylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593771 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10208035 | |
Record name | N-Methylhydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10208035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
47.057 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
593-77-1 | |
Record name | Methylhydroxylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=593-77-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methylhydroxylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593771 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methylhydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10208035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-METHYLHYDROXYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8920J3L6R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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